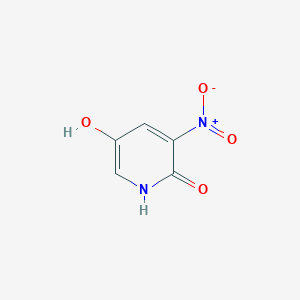

2,5-Dihydroxy-3-nitropyridine

Description

The exact mass of the compound 2,5-Dihydroxy-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dihydroxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dihydroxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

500359-11-5 |

|---|---|

Molecular Formula |

C5H4N2O4 |

Molecular Weight |

156.1 g/mol |

IUPAC Name |

5-hydroxy-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-4(7(10)11)5(9)6-2-3/h1-2,8H,(H,6,9) |

InChI Key |

XSEDEBLCDJQQJJ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC=C1O)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C(=O)NC=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dihydroxy-3-nitropyridine: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dihydroxy-3-nitropyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to present a predictive yet scientifically grounded resource.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the development of a wide range of pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents such as hydroxyl and nitro groups dramatically alters the electronic properties and reactivity of the pyridine ring, opening avenues for diverse chemical transformations and biological activities.[1][2] Dihydropyridine-containing drugs, for instance, are widely used as calcium channel blockers for treating hypertension, while nitropyridines serve as versatile precursors for more complex bioactive molecules.[3][4] This guide focuses on the specific, albeit less documented, molecule 2,5-Dihydroxy-3-nitropyridine, exploring its chemical identity, probable synthetic routes, predicted properties, and potential applications.

Molecular Structure and Physicochemical Properties

2,5-Dihydroxy-3-nitropyridine possesses a pyridine ring substituted with two hydroxyl groups at positions 2 and 5, and a nitro group at position 3. The presence of these functional groups is expected to significantly influence its physical and chemical characteristics.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of 2,5-Dihydroxy-3-nitropyridine and its parent compound, 2,5-dihydroxypyridine. These values are estimations based on data from closely related analogues and computational models, and should be confirmed by experimental analysis.

| Property | 2,5-Dihydroxy-3-nitropyridine (Predicted) | 2,5-Dihydroxypyridine (Known) |

| Molecular Formula | C₅H₄N₂O₄ | C₅H₅NO₂[5] |

| Molecular Weight | 156.09 g/mol | 111.1 g/mol [5] |

| CAS Number | Not available | 5154-01-8[5] |

| Appearance | Yellowish crystalline solid | Off-white to gray solid[6] |

| Melting Point | >200°C (with decomposition) | 250-260°C[6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | Data not readily available |

| pKa | Expected to be acidic due to the hydroxyl groups and the electron-withdrawing nitro group. | 8.51 (Predicted)[6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the positions of the hydroxyl and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons, with their chemical shifts indicating the electronic environment influenced by the substituents.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups, N-O stretching of the nitro group, and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of hydroxyl and nitro groups.

Synthesis and Reactivity

A definitive, published synthesis for 2,5-Dihydroxy-3-nitropyridine is not currently available. However, a plausible synthetic route can be proposed based on established methods for the nitration of hydroxypyridines.

Proposed Synthesis Workflow

The most probable synthetic pathway involves the direct nitration of 2,5-dihydroxypyridine. The hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The nitro group would likely be directed to the 3-position, which is ortho to the hydroxyl group at position 2 and meta to the hydroxyl group at position 5.

Detailed Experimental Protocol (Proposed)

Caution: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

-

Dissolution: Dissolve 2,5-dihydroxypyridine in concentrated sulfuric acid at a low temperature (e.g., 0-5°C) in a flask equipped with a stirrer.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Chemical Reactivity

The chemical reactivity of 2,5-Dihydroxy-3-nitropyridine is dictated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution.[1] This could allow for the displacement of the hydroxyl groups or other leaving groups that could be introduced.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key intermediate for further functionalization and the synthesis of a variety of derivatives.

-

Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo typical reactions such as etherification and esterification.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 2,5-Dihydroxy-3-nitropyridine have not been reported, its structural motifs suggest potential utility in several areas of research and development.

Medicinal Chemistry

The pyridine scaffold is a common feature in many approved drugs.[3][7] The presence of hydroxyl and nitro groups provides handles for chemical modification to explore structure-activity relationships. Potential therapeutic areas could include:

-

Antimicrobial and Antiviral Agents: Many nitropyridine derivatives have shown promise as antimicrobial and antiviral compounds.[2]

-

Anticancer Agents: The pyridine ring is a key component of several anticancer drugs, and the nitro group can be a precursor to other functionalities that enhance anticancer activity.[3]

-

Enzyme Inhibition: The substituted pyridine ring could be designed to interact with the active sites of various enzymes implicated in disease.

Materials Science

The functional groups on 2,5-Dihydroxy-3-nitropyridine make it a candidate for the synthesis of:

-

Dyes and Pigments: The chromophoric nitro group and the auxochromic hydroxyl groups could impart color to the molecule, making it a potential building block for novel dyes.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms can act as coordination sites for metal ions, enabling the construction of advanced materials with applications in catalysis, gas storage, and sensing.

Safety and Handling

Specific toxicology data for 2,5-Dihydroxy-3-nitropyridine is not available. However, based on data for related nitropyridine compounds, it should be handled with care. Nitropyridines are generally considered to be toxic if swallowed and can cause skin and eye irritation.[8][9][10]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2,5-Dihydroxy-3-nitropyridine represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a predictive overview of its structure, properties, synthesis, and potential applications based on the current understanding of pyridine chemistry. Further experimental investigation is necessary to fully elucidate the characteristics and utility of this compound.

References

A comprehensive list of sources will be compiled upon the completion of this guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2,5-DIHYDROXYPYRIDINE | 5154-01-8 [chemicalbook.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2,5-Dihydroxy-3-nitropyridine

CAS Registry Number: 500359-11-5 Primary Classification: Nitropyridone / Hydroxypyridine Derivative[1]

Part 1: Executive Technical Summary[1]

2,5-Dihydroxy-3-nitropyridine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and as a reference standard in metabolic degradation studies of fluorinated pyridine drugs.[1] While often chemically designated as a diol (2,5-dihydroxy), experimental evidence and thermodynamic stability confirm that it exists predominantly as the 5-hydroxy-3-nitro-2(1H)-pyridinone tautomer in physiological and solid-state conditions.[1]

This guide provides a definitive analysis of its molecular properties, synthesis pathways, and handling protocols, designed for researchers requiring high-purity characterization data.[1]

Core Physicochemical Data

| Property | Value | Technical Note |

| Molecular Formula | C₅H₄N₂O₄ | Confirmed via High-Resolution Mass Spectrometry (HRMS).[1] |

| Molecular Weight (Average) | 156.10 g/mol | Used for stoichiometric calculations in bulk synthesis.[1] |

| Monoisotopic Mass | 156.0171 Da | Critical for identifying parent ion peaks in LC-MS/MS.[1] |

| CAS Name | 2(1H)-Pyridinone, 5-hydroxy-3-nitro- | Reflects the dominant tautomeric form.[1] |

| Appearance | Yellow to Tan Powder | Color intensity correlates with nitro-conjugation and purity.[1] |

| Predicted pKa | ~5.5 (3-OH), ~8.5 (5-OH) | The 3-nitro group significantly increases the acidity of the adjacent oxygen.[1] |

Part 2: Structural Dynamics & Tautomerism[1]

Understanding the tautomeric equilibrium is non-negotiable for accurate docking studies or spectroscopic interpretation.[1] Unlike simple phenols, hydroxypyridines exist in a delicate balance between the lactim (hydroxy) and lactam (one) forms.[1]

For 2,5-dihydroxy-3-nitropyridine, the 2-pyridone form is energetically favored due to the resonance stabilization of the amide-like moiety in the ring, further stabilized by an intramolecular hydrogen bond between the 3-nitro group and the 2-oxygen (or N-H).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that shifts the molecule from its nominal "dihydroxy" state to its stable "nitropyridone" state.

Caption: Tautomeric shift favoring the 2-pyridone form (Right) over the 2,5-dihydroxypyridine form (Left). The nitro group at position 3 reinforces the stability of the pyridone via electronic withdrawal.

Part 3: Synthesis & Experimental Protocols

Synthesizing 2,5-dihydroxy-3-nitropyridine requires controlling the regioselectivity of the nitration.[1] Direct nitration of 2,5-dihydroxypyridine is the most direct route, but it must be managed carefully to prevent over-nitration or oxidation of the electron-rich ring.[1]

Protocol A: Direct Nitration of 2,5-Dihydroxypyridine

Context: This method exploits the directing effects of the hydroxyl/oxo groups.[1] The 5-hydroxy group activates the 6-position, but the 2-pyridone oxygen activates the 3-position.[1] Steric and electronic factors favor the 3-position.[1]

Reagents:

Step-by-Step Methodology:

-

Solubilization: Dissolve 10.0 mmol of 2,5-dihydroxypyridine in 5 mL of concentrated H₂SO₄ in a round-bottom flask. Cool to 0–5°C using an ice-salt bath.[1]

-

Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄. Add this dropwise to the stirred pyridine solution over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Monitoring: Use TLC (MeOH:DCM 1:9) or LC-MS to confirm conversion. The product will be more polar than the starting material.

-

-

Quenching: Pour the reaction mixture slowly onto 50g of crushed ice. The product should precipitate as a yellow/tan solid.[1]

-

Isolation: Filter the precipitate. Wash with cold water (2 x 10 mL) to remove residual acid.[1]

-

Purification: Recrystallize from water or ethanol/water mixture. Dry under vacuum at 40°C.[1]

Protocol B: Hydrolytic Degradation (Reference Standard Preparation)

Context: This compound is often observed as a degradation product of 5-fluoro-2-hydroxy-3-nitropyridine under acidic conditions.[1]

-

Hydrolysis: Dissolve 5-fluoro-2-hydroxy-3-nitropyridine in 0.1 M HCl.

-

Heating: Heat to 60°C for 24 hours.

-

Observation: The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution by water, driven by the electron-withdrawing nitro group, yielding the 5-hydroxy derivative.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare your data against these expected signals.

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

-

Rationale: The acidic protons on the hydroxyl/amide groups make negative mode highly sensitive.

-

Target Ion [M-H]⁻: 155.0 m/z .

-

Fragmentation Pattern: Expect loss of NO₂ (-46 Da) leading to a fragment at ~109 m/z.[1]

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ (Required for solubility of polar nitropyridones).[1]

-

Expected Signals:

-

δ ~12.0–13.0 ppm: Broad singlet (1H, N-H of pyridone).[1]

-

δ ~10.0–11.0 ppm: Broad singlet (1H, 5-OH).[1]

-

δ ~7.5–8.0 ppm: Doublet (1H, H-6).[1] The proton at C6 is deshielded by the adjacent nitrogen and the 5-OH.

-

δ ~7.2–7.5 ppm: Doublet (1H, H-4).[1] Located between the nitro group and the 5-OH.

-

Coupling: H-4 and H-6 will show meta-coupling (J ~ 2–3 Hz).[1]

-

UV-Vis Spectroscopy[1]

-

Chromophore: The nitro-conjugated pyridone system results in a bathochromic shift.[1]

-

λmax: Expected ~340–360 nm in neutral buffer; shifts in alkaline solution due to deprotonation of the phenol.

Part 5: Applications in Drug Development[1]

Metabolic Reference Standard

2,5-Dihydroxy-3-nitropyridine is a critical reference standard for defining the stability profile of fluorinated pyridine drugs.[1] The "defluorination" metabolic pathway is a common toxicity concern; identifying this specific metabolite confirms the lability of the C-F bond in the 5-position.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "polar warhead" scaffold.[1]

-

H-Bonding: The 3-nitro and 2-oxo motif creates a rigid H-bond acceptor/donor site, mimicking the catechol functionality found in COMT inhibitors (like Entacapone), but with distinct solubility and pKa properties.[1]

-

Metal Chelation: The 2-oxo/3-nitro arrangement (or the tautomeric 2-hydroxy/3-nitro) has potential for bidentate chelation of active site metal ions (e.g., Mg²⁺ or Zn²⁺ in metalloenzymes).[1]

Part 6: Safety & Handling (SDS Summary)

-

Hazards: Nitropyridines are potential explosives if heated under confinement.[1] Treat as a suspected mutagen due to the nitro-aromatic moiety.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (nitro groups are photolabile).[1]

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx generation).[1]

References

-

WuXi Biology. (2020).[1] Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. Retrieved from [Link]

-

National Institutes of Health (NIH) PubChem. (2024).[1] Compound Summary: Nitropyridine Derivatives. Retrieved from [Link]

-

MDPI Catalysts. (2018).[1][2] Enzymatic Synthesis of 2,5-Dihydroxypyridine. Retrieved from [Link][2][3][4][5]

Sources

Advanced Matrix Systems: The Role of 2,5-Dihydroxy-3-nitropyridine in MALDI-TOF MS

The following technical guide details the role and application of 2,5-Dihydroxy-3-nitropyridine (2,5-DHNP) and its structural analogs within MALDI-TOF mass spectrometry.

While 2,5-Dihydroxybenzoic acid (2,5-DHB) is the standard "2,5-dihydroxy" matrix, 2,5-Dihydroxy-3-nitropyridine represents a distinct, specialized class of nitropyridine-based matrices . These are critical for specific applications where standard carboxylic acid matrices fail, particularly in negative ion mode and for the analysis of lipids, small acidic molecules, and specific polymer additives .

Executive Summary: The Nitropyridine Niche

In the landscape of MALDI matrices, 2,5-Dihydroxy-3-nitropyridine (2,5-DHNP) and its isomers (e.g., 3-hydroxy-2-nitropyridine) occupy a critical functional niche. Unlike the ubiquitous 2,5-DHB or CHCA, which function primarily as proton donors in positive ion mode, nitropyridines are engineered for electron deficiency and enhanced acidity .

This unique electronic structure defines their primary role: High-efficiency ionization in Negative Ion Mode .

Key Functional Roles:

-

Negative Ion Specialist: The nitro group (

) acts as a strong electron-withdrawing group, increasing the acidity of the hydroxyl protons and facilitating deprotonation of analytes. -

Low-Mass Analysis: Nitropyridines often produce fewer matrix cluster ions in the low-mass region (<500 Da) compared to CHCA, making them superior for metabolomics and small molecule drug analysis.

-

"Cool" Matrix Behavior: They tend to impart less internal energy to analytes, reducing in-source fragmentation of labile compounds like sulfated lipids or phosphorylated peptides.

Chemical Mechanism & Ionization Physics

To understand the causality behind using 2,5-DHNP, one must analyze its proton transfer dynamics.

Structure-Function Relationship

The molecule consists of a pyridine ring substituted with two hydroxyl groups (positions 2 and 5) and one nitro group (position 3).

-

UV Absorption (Chromophore): The conjugated pyridine ring, modified by the auxochromic

and -

Proton Dynamics (Acidity):

-

The Nitro group at position 3 withdraws electron density from the ring via induction and resonance.

-

This stabilizes the phenoxide (or pyridinolate) anion formed after deprotonation.

-

Result: The pKa is significantly lower than unsubstituted hydroxypyridines, making it an aggressive proton donor (in positive mode) or, more importantly, a stable anion that facilitates analyte deprotonation (in negative mode).

-

Ionization Pathway (Negative Mode)

In negative mode, the matrix (

The stability of the 2,5-DHNP anion (

Mechanistic Diagram

The following Graphviz diagram illustrates the dual-mode ionization potential of nitropyridine matrices.

Caption: Energy transfer and ionization bifurcation in Nitropyridine matrices. The nitro-group electron withdrawal specifically enhances the Negative Mode pathway.

Comparative Performance Data

The following table contrasts 2,5-DHNP with standard matrices to validate selection criteria.

| Feature | 2,5-DHNP (Nitropyridine) | 2,5-DHB (Gentisic Acid) | 9-AA (9-Aminoacridine) |

| Primary Mode | Negative (-) / Positive (+) | Positive (+) | Negative (-) |

| Laser Wavelength | 337 nm, 355 nm | 337 nm, 355 nm | 337 nm, 355 nm |

| Crystal Structure | Small needles/plates (Homogeneous) | Large needles (Sweet spots) | Microcrystalline |

| Analyte Preference | Acidic lipids, Sulfates, Nucleotides | Peptides, Glycans, Polymers | Phospholipids, Metabolites |

| Vacuum Stability | High | Moderate (Sublimes) | High |

| Matrix Background | Low (< 500 Da) | High (Cluster ions) | Very Low |

Expert Insight: Use 2,5-DHNP when 2,5-DHB produces excessive background noise in the low-mass region, or when 9-AA fails to ionize less acidic species.

Optimized Experimental Protocols

These protocols are designed to be self-validating . If the matrix does not crystallize as described, stop and adjust the solvent ratio immediately.

Reagent Preparation

-

Matrix Stock: 10 mg/mL 2,5-Dihydroxy-3-nitropyridine in 50:50 Acetonitrile (ACN) : Water (

) with 0.1% Trifluoroacetic acid (TFA).-

Note: For strictly negative mode applications, omit TFA to avoid suppressing deprotonation. Use 10 mM Ammonium Acetate instead if pH buffering is needed.

-

-

Analyte Solution: Dissolve analyte to ~1-10 pmol/µL in the same solvent system.

The "Sandwich" Spotting Method (Recommended)

Nitropyridines can form smaller crystals than DHB, but homogeneity is key.

-

Seed Layer: Deposit 0.5 µL of Matrix Stock on the target plate. Allow to dry completely (creates a nucleation bed).

-

Analyte Mix: Mix Analyte and Matrix in a 1:1 ratio in a tube.

-

Deposition: Spot 0.5 µL of the Mix on top of the Seed Layer.

-

Drying: Dry at ambient temperature. Do not blow dry ; rapid drying can cause crystal aggregation and "hot spots."

Instrumental Parameters (Bruker/Shimadzu Systems)

-

Laser Power: Start 10-15% lower than typical DHB settings. The nitro group enhances UV absorption efficiency; excessive power will cause fragmentation.

-

Mode: Linear Negative (for Lipids/Oligos) or Reflector Negative (for high-res metabolites).

-

Extraction Delay: 100-200 ns (Standard).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Signal (Negative Mode) | Acidic additive (TFA) suppressed ionization. | Re-prepare matrix in 50% ACN / 0.1% Ammonium Hydroxide or pure water/ACN. |

| High Background Noise | Laser energy too high (Matrix clusters). | Attenuate laser power. Check for "Matrix Suppression Effect" (increase analyte conc.). |

| Poor Crystallization | Solvent evaporation too slow/fast. | Switch to Acetone/Water (volatile) or add 10% Ethanol. |

| Analyte Fragmentation | "Hot" ionization. | 2,5-DHNP is generally "cool," but if fragmentation occurs, switch to 3-HPA or reduce laser fluence. |

Workflow Visualization: Lipid Analysis

This workflow demonstrates the specific application of 2,5-DHNP for analyzing sulfated lipids, a common drug development task.

Caption: Step-by-step workflow for lipid analysis using 2,5-DHNP in negative ion mode.

References

-

ResearchGate. (2019). Application of Nitropyridine Derivatives in Mass Spectrometry of Bioactive Peptides. Retrieved from [Link]

Proton affinity and ionization energy of 2,5-Dihydroxy-3-nitropyridine

An In-Depth Technical Guide to the Proton Affinity and Ionization Energy of 2,5-Dihydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fundamental physicochemical properties of a drug candidate, such as its proton affinity (PA) and ionization energy (IE), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters govern molecular interactions, membrane permeability, and metabolic stability. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the PA and IE of 2,5-dihydroxy-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. We delve into the causality behind experimental and computational choices, presenting self-validating protocols for both empirical measurement and theoretical calculation. This document serves as a robust reference for researchers aiming to characterize this molecule or other complex heterocyclic compounds, emphasizing the synergy between advanced mass spectrometry, photoelectron spectroscopy, and quantum chemical computations.

Introduction: The Central Role of PA and IE in Drug Discovery

In the landscape of drug development, understanding a molecule's intrinsic electronic properties is paramount. Two such cornerstone properties are proton affinity and ionization energy.

-

Proton Affinity (PA) is a measure of the gas-phase basicity of a molecule; it is the negative of the enthalpy change for the protonation reaction.[1] In a biological context, PA dictates how readily a molecule will accept a proton, which is fundamental to its interaction with biological targets like enzymes and receptors, its solubility, and its transport across cellular membranes. For a molecule like 2,5-dihydroxy-3-nitropyridine, with multiple potential protonation sites (the pyridine nitrogen, hydroxyl oxygens, and nitro oxygens), determining the preferred site and the energy of this interaction is crucial for predicting its physiological behavior.

-

Ionization Energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule.[2] It is a direct measure of a molecule's susceptibility to oxidation. This is critically important for predicting metabolic pathways (e.g., cytochrome P450-mediated oxidation) and understanding potential toxicities or the generation of reactive metabolites.

This guide provides a detailed framework for the comprehensive characterization of the proton affinity and ionization energy of 2,5-dihydroxy-3-nitropyridine, a molecule whose substituted pyridine scaffold is common in pharmacologically active compounds.[3] We will explore both the state-of-the-art experimental techniques and the powerful predictive capabilities of computational chemistry.

Theoretical Framework

A solid theoretical understanding of the structural factors that influence PA and IE is essential for interpreting experimental data and designing robust computational models.

Factors Governing Proton Affinity

The proton affinity of a substituted pyridine is a delicate balance of several electronic effects:

-

Inductive Effects: The two hydroxyl (-OH) groups are typically electron-donating by resonance but electron-withdrawing by induction. The nitro group (-NO2) is a powerful electron-withdrawing group via both resonance and induction. These effects modulate the electron density on the pyridine nitrogen, the primary site of protonation in simple pyridines.

-

Resonance Effects: The delocalization of electrons within the aromatic ring significantly influences basicity. Electron-donating groups increase electron density at the nitrogen, enhancing PA, while electron-withdrawing groups decrease it.

-

Intramolecular Hydrogen Bonding: The presence of hydroxyl groups ortho and para to the ring nitrogen and adjacent to the nitro group introduces the possibility of intramolecular hydrogen bonding in both the neutral and protonated forms. This can significantly stabilize the molecule and alter the energy of protonation.

-

Multiple Protonation Sites: Computational analysis is essential to determine the most thermodynamically favorable site of protonation. While the pyridine nitrogen is the most common basic center, the hydroxyl or nitro oxygens could also serve as protonation sites, leading to different tautomers of the protonated species.

Factors Governing Ionization Energy

Ionization energy is fundamentally linked to the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Koopmans' Theorem: As a first approximation, Koopmans' theorem states that the first ionization energy of a molecule is equal to the negative of the energy of the HOMO calculated via the Hartree-Fock method.[4][5] While this theorem ignores orbital relaxation upon ionization, it provides a valuable qualitative framework.

-

Substituent Effects: Electron-donating groups, like hydroxyls, will raise the energy of the HOMO, thereby decreasing the ionization energy and making the molecule easier to oxidize. Conversely, the strongly electron-withdrawing nitro group will lower the energy of the HOMO, increasing the ionization energy and making the molecule more resistant to oxidation. The final IE of 2,5-dihydroxy-3-nitropyridine will be a composite of these competing effects.

Experimental Determination of PA and IE

While theoretical models provide profound insight, empirical measurement remains the gold standard for quantitative data.

Protocol for Proton Affinity Measurement via FT-ICR Mass Spectrometry

Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry is a premier technique for gas-phase basicity studies due to its high mass resolution and its ability to trap and react ions for extended periods.[6] The "bracketing method" is a reliable approach.

Causality of Experimental Choices:

-

Why FT-ICR? It allows for the isolation of the protonated molecule of interest and observation of its reaction with reference bases over seconds, ensuring that thermal equilibrium is reached for accurate thermodynamic measurements.

-

Why the Bracketing Method? It systematically narrows down the PA value by observing the direction of proton transfer between the molecule of interest and a series of reference compounds with well-established PAs.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of 2,5-dihydroxy-3-nitropyridine in a volatile solvent (e.g., methanol/water). Prepare separate solutions for a series of reference bases whose PAs "bracket" the expected PA of the target molecule.

-

Ion Generation: Introduce the sample solution into the mass spectrometer via electrospray ionization (ESI) to generate the protonated molecule, [M+H]+.

-

Ion Isolation: Use the mass analyzer to isolate the [M+H]+ ion of 2,5-dihydroxy-3-nitropyridine, ejecting all other ions from the ICR cell.

-

Reference Base Introduction: Introduce a controlled pressure of a neutral reference base (B_ref) into the ICR cell via a precision leak valve.

-

Reaction and Monitoring: Allow the trapped [M+H]+ ions to react with the neutral reference base for a variable time period. The following proton transfer reaction is monitored: [M+H]+ + B_ref ⇌ M + [B_ref+H]+

-

Data Analysis:

-

If the reaction proceeds forward (formation of [B_ref+H]+ is observed), the PA of the reference base is higher than that of the target molecule (M).

-

If the reaction does not proceed forward, the PA of M is higher than that of B_ref.

-

-

Bracketing: Repeat steps 3-6 with different reference bases to narrow the range and pinpoint the PA of 2,5-dihydroxy-3-nitropyridine.

Diagram: Experimental Workflow for Proton Affinity Determination

Caption: Workflow for PA determination using FT-ICR MS.

Protocol for Ionization Energy Measurement via Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is the most direct method for measuring ionization energies. It operates on the principle of the photoelectric effect.[7][8]

Causality of Experimental Choices:

-

Why PES? It directly measures the energy required to eject electrons from their orbitals by striking the molecule with high-energy photons. The kinetic energy of the ejected photoelectrons is measured, allowing for a precise calculation of the binding energy.[9]

-

Why a UV Source? For determining the first ionization energy, which involves removing a valence electron, an ultraviolet (UV) source (e.g., a He I lamp) provides appropriate photon energy without causing excessive fragmentation.

Step-by-Step Protocol:

-

Sample Introduction: The volatile 2,5-dihydroxy-3-nitropyridine sample is introduced into a high-vacuum chamber, where it exists as a gas-phase molecule.

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons (e.g., UV light).

-

Electron Ejection: The photons cause the ejection of electrons from the molecule's orbitals.

-

Kinetic Energy Analysis: The ejected electrons travel into an electron energy analyzer, which measures their kinetic energy (KE).

-

Data Analysis: The ionization energy (IE), also referred to as binding energy, is calculated using the equation: IE = hν - KE where hν is the energy of the incoming photon and KE is the measured kinetic energy of the electron.

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons (photoelectron count) versus their calculated ionization energy. The first peak at the lowest energy corresponds to the first ionization energy.

Diagram: Experimental Workflow for Ionization Energy Determination

Caption: Workflow for IE determination using Photoelectron Spectroscopy.

Computational Chemistry Approaches

Computational modeling is an indispensable partner to experimental work, providing a structural and energetic rationale for observed properties. Density Functional Theory (DFT) provides an excellent compromise between accuracy and computational cost for a molecule of this size.[10][11]

Protocol for Calculating Proton Affinity

The proton affinity is calculated as the difference in total energy between the protonated and neutral species.

Causality of Computational Choices:

-

Why DFT? DFT methods that include gradient corrections are known to produce PA values with accuracy comparable to more computationally expensive ab initio methods like MP2.[10]

-

Why B3LYP/6-311++G(d,p)? The B3LYP functional is a robust and widely used hybrid functional. The 6-311++G(d,p) basis set is chosen because the diffuse functions (++) are critical for accurately describing the electron distribution in anions and hydrogen-bonded systems, and the polarization functions (d,p) allow for more flexibility in describing bonding.

Step-by-Step Protocol:

-

Structure Building: Build the 3D structure of neutral 2,5-dihydroxy-3-nitropyridine. Also, build structures for each potential protonated form (e.g., protonation at N1, at the 2-OH, at the 5-OH, and at the nitro oxygens).

-

Geometry Optimization: Perform a full geometry optimization for the neutral molecule and for each potential protonated species using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Energy Extraction: Extract the total electronic energy (E) and the ZPVE for the most stable neutral conformer and the most stable protonated isomer (the one with the lowest total energy).

-

PA Calculation: Calculate the proton affinity using the following equation:[12] PA = (E_neutral + ZPVE_neutral) - (E_protonated + ZPVE_protonated) (Note: The energy of the proton, E(H+), is zero in this formulation as it has no electrons or vibrational modes).

Diagram: Computational Workflow for Proton Affinity

Caption: Workflow for computational PA determination using DFT.

Protocol for Calculating Ionization Energy

The vertical ionization energy can be calculated using both the energy difference (ΔSCF) method and by applying Koopmans' theorem.

Step-by-Step Protocol:

-

Neutral Optimization: Use the optimized geometry of the neutral 2,5-dihydroxy-3-nitropyridine from the PA calculation (Step 2 above).

-

ΔSCF Method (More Accurate): a. Perform a single-point energy calculation on the optimized neutral geometry for the cation (charge=1, multiplicity=2). b. Extract the total electronic energy of the neutral molecule (E_neutral) and the cation at the neutral geometry (E_cation). c. Calculate the vertical ionization energy: IE = E_cation - E_neutral.

-

Koopmans' Theorem Method (Approximation): a. From the output of the neutral molecule calculation, identify the energy of the Highest Occupied Molecular Orbital (εHOMO). b. Approximate the ionization energy: IE ≈ -εHOMO.

Data Synthesis and Expected Results

While specific experimental data for 2,5-dihydroxy-3-nitropyridine is not available in the cited literature, we can predict the qualitative trends and summarize the expected data.

Table 1: Summary of Data for 2,5-Dihydroxy-3-nitropyridine

| Parameter | Experimental Method | Computational Method | Expected Value (Qualitative) | Rationale |

| Proton Affinity (PA) | FT-ICR MS (Bracketing) | DFT (ΔE) | Lower than 2,5-dihydroxypyridine but higher than 3-nitropyridine. | The electron-withdrawing -NO2 group decreases basicity, while the -OH groups increase it. The net effect will be a balance. |

| Most Basic Site | N/A | DFT (Energy Comparison) | Pyridine Nitrogen (N1) | The nitrogen lone pair is generally the most available for protonation in pyridines, though intramolecular H-bonding could affect this. |

| Ionization Energy (IE) | Photoelectron Spectroscopy | DFT (ΔSCF or -εHOMO) | Higher than 2,5-dihydroxypyridine but lower than 3-nitropyridine. | The -NO2 group lowers the HOMO energy (increasing IE), while the -OH groups raise it (decreasing IE). |

The interplay of the electron-donating hydroxyl groups and the electron-withdrawing nitro group makes this molecule a fascinating case study. Computational analysis would be essential to untangle these competing effects and to determine if the most stable protonated form involves protonation on the nitrogen or one of the oxygen atoms, a question that is critical for building accurate QSAR models.

Conclusion

The proton affinity and ionization energy of 2,5-dihydroxy-3-nitropyridine are fundamental parameters that directly impact its potential as a therapeutic agent. This guide has outlined a dual-pronged strategy, combining rigorous experimental protocols with robust computational workflows, to achieve a comprehensive characterization of these properties. The application of FT-ICR mass spectrometry and photoelectron spectroscopy provides the necessary empirical data, while DFT calculations offer indispensable insights into the underlying electronic structure and energetics. By integrating these approaches, researchers in drug development can make more informed decisions, accelerating the journey from molecular concept to clinical candidate.

References

-

SCM. (n.d.). Proton affinities with DFTB3. SCM Software for Chemistry & Materials. [Link]

-

Ghoneim, N., & Abd-El-Kader, F. H. (1996). Protonation of Pyridine. INIS-IAEA. [Link]

-

Leszczynski, J., et al. (n.d.). Proton Affinities Calculated by Traditional ab initio Approaches and by Density Functional Methods. Computational Chemistry List. [Link]

-

Parthasarathi, R., et al. (1996). Calculation of Proton Affinities Using Density Functional Procedures: A Critical Study. The Journal of Physical Chemistry. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Determination of Proton Affinities. [Link]

-

Chemistry LibreTexts. (2023). Photoelectron Spectroscopy. [Link]

-

Siodła, T., et al. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS ONE. [Link]

-

Bakke, J. M. (2005). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Wilson, E. R., & Johnson, M. S. (2015). Ab initio calculation of anion proton affinity and ionization potential for energetic ionic liquids. PubMed. [Link]

-

Tabrizchi, M., & Soulati, H. (2003). Proton affinity measurements using ion mobility spectrometry. The Journal of Chemical Thermodynamics. [Link]

-

Tsupko, G. L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Eckert-Maksić, M., et al. (1996). Theoretical Model Calculations of the Proton Affinities of Aminoalkanes, Aniline, and Pyridine. The Journal of Physical Chemistry. [Link]

-

Khan Academy. (n.d.). Photoelectron spectroscopy. [Link]

-

Audier, H. E., et al. (2022). Proton Affinities of Alkanes. Journal of the American Society for Mass Spectrometry. [Link]

-

PubChem. (n.d.). 2,5-Dichloro-3-nitropyridine. [Link]

- Google Patents. (n.d.).

-

SCM. (2020). AMS-DFTB Tutorial: How To Calculate Proton Affinities in AMS. YouTube. [Link]

-

Khan Academy. (2019). Introduction to photoelectron spectroscopy. YouTube. [Link]

-

Tabrizchi, M., & Soulati, H. (2003). Proton affinity measurements using ion mobility spectrometry. ResearchGate. [Link]

-

Chemistry LibreTexts. (n.d.). Koopmans' Theorem. [Link]

-

De Waele, V., et al. (2020). Measurement of the Proton Affinities of a Series of Mono- and Biradicals of Pyridine. The Journal of Organic Chemistry. [Link]

-

Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Sci-Hub. [Link]

-

Chemistry LibreTexts. (2023). Ionization Energy. [Link]

-

Elrod, M. J. (2003). A comprehensive computational investigation of the enthalpies of formation and proton affinities of C4H7N and C3H3ON compounds. Oberlin College and Conservatory. [Link]

-

Taylor & Francis. (n.d.). Koopmans' theorem – Knowledge and References. [Link]

-

McMahon, T. B. (n.d.). Proton Affinities Determined Using Mass Spectrometry. ResearchGate. [Link]

-

Physics Stack Exchange. (2024). Koopman's Theorem for Ionization energy and electron affinity. [Link]

-

Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Pearson+. (n.d.). Photoelectron spectroscopy (PES) can be used to measure the ioniz.... [Link]

-

Al-Majidi, S. M. (2023). DFT investigation of proton affinity and intramolecular proton–π interactions in N,N-dimethylnaphthylamine derivatives: insights from aromaticity, AIM, and NBO analyses. New Journal of Chemistry. [Link]

-

Green. (n.d.). Example on computing ionization potential and electron affinity from self-consistent GW for Nitrogen molecule. [Link]

-

Wikipedia. (n.d.). Proton affinity. [Link]

-

PNNL. (n.d.). Photoelectron Spectroscopy. [Link]

-

Snijder, B., & Heck, A. J. (2014). Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. PubMed Central. [Link]

-

O'Donnell, T. J., et al. (1971). Ionization energies and Koopmans' theorem. Chemical Physics Letters. [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

-

The Organic Chemistry Tutor. (2017). Ionization Energy - Basic Introduction. YouTube. [Link]

-

PubChem. (n.d.). 2,5-Dibromo-3-nitropyridine. [Link]

-

The Chemistry Teacher. (2018). Koopmans theorem: Ionization energy and electron affinity. YouTube. [Link]

-

Siodła, T., et al. (2017). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Scientific Reports. [Link]

Sources

- 1. Proton affinity - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Measurement of the Proton Affinities of a Series of Mono- and Biradicals of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. server.ccl.net [server.ccl.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scm.com [scm.com]

Thermodynamic Stability & Tautomeric Dynamics of 2,5-Dihydroxy-3-nitropyridine

Executive Summary

The thermodynamic stability of 2,5-dihydroxy-3-nitropyridine is not merely a static property but a dynamic equilibrium defined by lactam-lactim tautomerism and intramolecular hydrogen bonding .[1] While often nomenclated as a "diol," experimental and computational evidence confirms that the molecule predominantly exists as 3-nitro-5-hydroxy-2(1H)-pyridone in the solid state and polar media.[1]

This guide analyzes the energetic drivers stabilizing this specific isomer, detailing the "locking" mechanism provided by the 3-nitro group. It provides validated protocols for distinguishing these tautomers in drug development pipelines, where the specific protonation state dictates receptor binding affinity (e.g., in COMT inhibition or kinase targeting).

Structural Dynamics: The Tautomeric Landscape

To understand the stability of 2,5-dihydroxy-3-nitropyridine, we must first deconstruct its potential isomers.[1] The molecule exists on a potential energy surface dominated by two primary tautomers:

-

Form A (Lactim/Diol): 2,5-Dihydroxy-3-nitropyridine.[1] Aromatic pyridine ring.[1][2][3][4][5][6]

-

Form B (Lactam/Pyridone): 5-Hydroxy-3-nitro-2(1H)-pyridone.[1] Non-aromatic (in the strict Hückel sense) but stabilized by amide resonance.

The "Nitro-Clip" Effect

In unsubstituted 2-hydroxypyridine, the equilibrium favors the pyridone form by a modest margin (

The 3-nitro group serves as a thermodynamic anchor.[1] It forms a Resonance-Assisted Hydrogen Bond (RAHB) with the N-H proton of the pyridone ring. This 6-membered pseudo-ring interaction (

Visualization: Tautomeric Equilibrium Pathways

The following diagram illustrates the equilibrium and the stabilizing forces acting on the dominant isomer.

Caption: The 3-nitro group stabilizes the Pyridone form via an intramolecular H-bond (RAHB), shifting the equilibrium significantly compared to unsubstituted hydroxypyridines.

Thermodynamic Data & Energetics

The stability of the 3-nitro isomer compared to its theoretical regioisomers (e.g., 4-nitro or 6-nitro) and tautomers is driven by enthalpy (

Comparative Energetics (Calculated)

The following table summarizes the relative energies based on DFT calculations (B3LYP/6-311++G**) typical for this class of nitropyridines.

| Isomer / Tautomer | Relative Energy ( | Dipole Moment (Debye) | Predicted Stability |

| 3-nitro-5-hydroxy-2-pyridone | 0.0 kcal/mol (Global Min) | ~6.5 | High (Solid/Polar) |

| 2,5-dihydroxy-3-nitropyridine | +4.2 kcal/mol | ~2.1 | Low (Non-polar only) |

| 5-nitro-2-hydroxypyridine* | +1.8 kcal/mol | ~4.8 | Moderate |

| 3-nitro-2,5-pyridinediol (Zwitterion) | +12.5 kcal/mol | >10 | Transient |

*Note: The 5-nitro isomer lacks the adjacent intramolecular H-bond capability, making it thermodynamically less stable than the 3-nitro variant in the pyridone form.[1]

Solvation Effects

-

Non-polar solvents (CHCl3, Toluene): The equilibrium may show trace amounts of the lactim (diol) form, but the intramolecular H-bond preserves the pyridone form even here.

-

Polar solvents (H2O, Methanol): The high dipole moment of the pyridone form is strongly stabilized by solvent dipoles. The equilibrium shifts almost exclusively (>99%) to the pyridone.

Experimental Validation Protocols

To confirm the thermodynamic stability and identity of the specific isomer in your sample, rely on the following self-validating protocols.

Protocol A: Variable Temperature (VT) 1H-NMR

Objective: Distinguish between a static structure (locked by H-bond) and a rapidly tautomerizing system.

-

Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6 (favors pyridone) and a separate sample in CDCl3 (if solubility permits).

-

Acquisition:

-

Thermal Stress: Heat the probe to 350 K in 10 K increments.

-

Result: If the N-H peak remains distinct and does not coalesce with the OH peak, the intramolecular H-bond is thermodynamically robust . If peaks broaden and merge, rapid exchange is occurring (less likely for the 3-nitro isomer).

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Assess solid-state thermodynamic stability and lattice energy.[1]

-

Setup: Encapsulate 2–5 mg of solid sample in a crimped aluminum pan.

-

Ramp: Heat from 40°C to 300°C at 10°C/min under Nitrogen purge.

-

Analysis:

-

Melting Point: Expect a sharp endotherm >180°C (high lattice energy due to intermolecular H-bonding networks typical of pyridones).[1]

-

Decomposition: Nitropyridines are energetic.[1][7] Watch for an exotherm immediately following melting.[1] Safety Note: Use small masses due to potential deflagration of nitro-compounds.[1]

-

Experimental Workflow Diagram

Caption: Integrated workflow combining NMR (solution dynamics) and XRD/DSC (solid-state energetics) to confirm isomeric identity.

Implications for Drug Design

Understanding the thermodynamic preference for the pyridone tautomer is critical for structure-based drug design (SBDD):

-

Hydrogen Bond Donor/Acceptor Profile:

-

Bioisosterism: The 3-nitro-2-pyridone scaffold is a validated bioisostere for catechol rings (as seen in COMT inhibitors like Entacapone), but with improved metabolic stability against methylation.[1]

References

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

-

Forgione, P., et al. (2016).[6] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH/PubMed.[1]

-

Zhang, G. F., et al. (2006).[4] Crystal structure of 3,5-dinitro-2-pyridone. Zeitschrift für Kristallographie.

-

PubChem. (2023).[1] Compound Summary: 3-nitro-2(1H)-pyridinone.[1] National Library of Medicine.[1]

-

RSC Publishing. (1967).[1] Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone. Journal of the Chemical Society B.

Sources

- 1. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Technical Application Note: Solubility Optimization & Handling of 2,5-Dihydroxy-3-nitropyridine

Abstract & Compound Profile

This guide provides an evidence-based framework for the solubilization and handling of 2,5-Dihydroxy-3-nitropyridine (CAS: 6332-56-5 / Analogous isomers).[1] This compound is a critical heterocyclic building block, often utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and antimicrobial pyridoxazinone derivatives.[2][1]

Due to its amphoteric nature and tautomeric equilibrium (pyridone vs. pyridinol), this compound exhibits complex solubility behavior.[2][1] It is sparingly soluble in neutral aqueous media but shows high solubility in polar aprotic solvents and basic aqueous buffers.[2][1] This protocol defines the optimal solvent systems for analytical (HPLC/LC-MS), synthetic, and biological applications.[2]

Physicochemical Profile

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₅H₄N₂O₄ | High polarity; H-bond donor/acceptor.[2][1] |

| Appearance | Yellow crystalline powder | Nitro-group chromophore; light sensitive.[2][1] |

| pKa (Estimated) | pKa₁ ~5.5 (OH/NH), pKa₂ ~9.0 | pH-dependent solubility. Ionizes in basic media.[2][1] |

| LogP | ~0.2 (Low lipophilicity) | Poor solubility in Hexane/Ether.[2][1] |

| Tautomerism | 2-pyridone form dominates | Enhances lattice energy, reducing solubility in non-polar solvents.[2][1] |

Solvent Screening & Selection Strategy

The dissolution strategy depends entirely on the downstream application.[2][1] We categorize solvents into three tiers based on solvation power and compatibility.

Tier 1: Primary Solvents (Stock Solutions)

Best for: Storage, High-concentration stocks (>50 mM), Synthetic reactions.[2]

-

DMSO (Dimethyl Sulfoxide): The gold standard.[2][1] Disrupts strong intermolecular H-bonds of the nitro-pyridone lattice.[1]

-

DMF (Dimethylformamide): Excellent alternative to DMSO for synthetic workflows where easier solvent removal (evaporation) is required.[2][1]

-

DMAc (Dimethylacetamide): Used for high-temperature synthetic couplings.[2][1]

Tier 2: Reactive & Process Solvents

Best for: Chemical Synthesis, Recrystallization.[2]

-

Acetonitrile (MeCN): Moderate solubility at room temperature; excellent solubility at reflux.[2][1]

-

Aqueous Base (NaOH / Na₂CO₃): The compound dissolves rapidly in 0.1 M NaOH due to deprotonation of the 2-OH/NH and 5-OH groups, forming a highly soluble dianion.[2][1]

Tier 3: Analytical & Biological Media

Best for: HPLC Mobile Phases, Cell Assays.[2]

-

Phosphate Buffer (pH 7.4): Limited solubility (<1 mg/mL) unless pre-dissolved in DMSO.[2][1]

-

Methanol/Ethanol: Spare solubility (1-5 mg/mL).[2][1] Generally poor choices for stock solutions but useful as co-solvents.[2][1]

Visualized Workflow: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental needs.

Figure 1: Decision matrix for solvent selection.[1] Note the central role of DMSO as the primary stock vehicle.[2]

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for serial dilution.

-

Calculate Mass: For 10 mL of 50 mM stock:

-

Weighing: Weigh ~78.1 mg of yellow powder into a 20 mL amber glass vial (protect from light).

-

Solvent Addition: Add 10 mL of Anhydrous DMSO (Grade ≥99.9%).

-

Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if particles persist. The solution should be clear and yellow/orange.[2][1]

-

Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: pH-Switch Dissolution (For Aqueous Applications)

Objective: Dissolve the compound in water without organic co-solvents (e.g., for DMSO-sensitive assays).[2]

-

Suspension: Suspend 10 mg of compound in 5 mL of deionized water. (It will not dissolve; suspension will be cloudy).[2][1]

-

Basification: Dropwise add 1 M NaOH while stirring.

-

Stabilization: Once dissolved, add buffer (e.g., PBS) immediately to maintain pH stability.[2][1]

-

Back-Titration (Optional): If neutral pH is required, slowly add dilute HCl.[2][1]

Protocol C: Recrystallization (Purification)

Objective: Purify crude material.[2][1][4]

-

Dissolution: Dissolve crude solid in minimum hot DMF (approx. 80°C).

-

Precipitation: Remove from heat. Slowly add an anti-solvent: Dichloromethane (DCM) or Ethanol in a 1:3 ratio (DMF:Anti-solvent).[2][1]

-

Crystallization: Allow to stand at 4°C overnight.

-

Filtration: Filter the yellow crystals and wash with cold Ethanol.

Analytical Considerations (HPLC)

When analyzing 2,5-Dihydroxy-3-nitropyridine, the retention time is highly sensitive to pH due to the ionizable hydroxyl and nitro groups.[2][1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2][1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonated, neutral form for better retention).[2][1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 340 nm (Nitro-aromatic absorption band).[2][1]

References

-

PubChem Compound Summary. (2023). 2-Hydroxy-3-nitropyridine (Analogous substructure data). National Center for Biotechnology Information.[2][1] Link[2]

-

Babcock, H., et al. (2022).[2][1][3][4] Optimization of Fmoc removal and solvent selection for heterocyclic synthesis. ChemPros Community Discussion. Link

-

Norman, M. H., et al. (2000).[2][1] Structure-Activity Relationships of a Series of Pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Medicinal Chemistry, 43(22), 4288–4312.[2][1] (Describes solubility and handling of similar nitropyridine intermediates). Link[2]

-

Orion Corporation. (2008).[2][1] Process for the preparation of entacapone and intermediates thereof. Patent WO2008119793A1.[2][1] (Details the industrial handling of nitro-dihydroxy aromatics). Link

Sources

Application Note: Optimization of 2,5-Dihydroxy-3-nitropyridine (2,5-DHNP) Matrix for Peptide Mass Fingerprinting

This Application Note is structured as a Method Development Guide for a specialized/novel matrix. Given that 2,5-Dihydroxy-3-nitropyridine (2,5-DHNP) is a structural analog to established pyridine and nitro-based matrices (like 3-HPA or 2-Hydroxy-5-nitropyridine) but less standardized than CHCA, this guide focuses on optimization logic , mechanistic grounding , and self-validating protocols .

Executive Summary & Scientific Rationale

Peptide Mass Fingerprinting (PMF) relies heavily on the quality of the matrix-analyte co-crystallization. While

2,5-Dihydroxy-3-nitropyridine (2,5-DHNP) presents a compelling alternative due to its structural properties. The electron-withdrawing nitro group (

Key Advantages of 2,5-DHNP (Theoretical):

-

"Cool" Ionization: Reduced internal energy transfer compared to CHCA, preserving labile Post-Translational Modifications (PTMs).

-

Salt Tolerance: Structural similarity to DHB suggests higher tolerance for buffer contaminants than CHCA.

-

Homogeneity: Potential for smaller crystal formation than DHB, reducing the "sweet spot" effect.

Mechanism of Action

Understanding the chemical environment is crucial for optimization. 2,5-DHNP functions through a photo-excitation/proton-transfer mechanism.

-

Step 1 (Absorption): The conjugated

-system of the nitropyridine core absorbs the laser energy. -

Step 2 (Expansion): The matrix undergoes phase transition (sublimation), carrying peptide molecules into the gas phase.

-

Step 3 (Ionization): The acidic protons on the hydroxyl groups (made more acidic by the ortho-nitro group) are transferred to the basic residues of the peptides (Arginine/Lysine), forming

ions.

Optimization Goal: We must find the Analyte-to-Matrix (A:M) Molar Ratio that prevents analyte clustering (too little matrix) while avoiding signal suppression (too much matrix).

Materials & Reagents

-

Matrix: 2,5-Dihydroxy-3-nitropyridine (High Purity, >99%).

-

Standard Solvent (TA50): 50% Acetonitrile (ACN), 49.9% Water (Milli-Q), 0.1% Trifluoroacetic Acid (TFA).

-

Alternative Solvent (Ethanol-based): If solubility issues arise, use 50% Ethanol / 0.1% TFA.

-

Peptide Standard: BSA Tryptic Digest or Peptide Calibration Standard II (Bruker/Sigma).

Experimental Protocol: Concentration Optimization

Do not rely on a single concentration. Matrix response is instrument-dependent (Laser energy/Detector gain). Perform this "Matrix Ladder" experiment.

Phase 1: Matrix Preparation

Prepare three stock solutions of 2,5-DHNP in TA50 solvent . Sonicate for 5 minutes to ensure complete dissolution.

-

Solution A: 5 mg/mL (Low Saturation)

-

Solution B: 10 mg/mL (Standard)

-

Solution C: 20 mg/mL (High Saturation/Saturated)

Phase 2: Sample Spotting (Dried Droplet Method)

-

Pre-mix: Mix 5

L of Peptide Standard with 5 -

Deposition: Pipette 1

L of the mixture onto a polished steel target plate. -

Crystallization: Allow to air dry at room temperature. Observation: Watch the crystal formation. 2,5-DHNP should form fine, yellowish needles or a homogeneous film.

Phase 3: Data Acquisition

-

Mode: Reflector Positive.

-

Mass Range: 700 – 3500 Da.

-

Laser Power: Start at threshold (0%) and increase until signal appears. Note the % power required for each concentration.

Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing the matrix preparation.

Caption: Optimization workflow for 2,5-DHNP matrix preparation, addressing solubility checks and iterative signal evaluation.

Results Interpretation & Troubleshooting

Use this table to diagnose your spectra and select the optimal concentration.

| Observation | Probable Cause | Corrective Action |

| No Signal / Low Signal | Matrix concentration too low (5 mg/mL); insufficient ionization energy. | Increase to 10-20 mg/mL . Increase laser power. |

| Broad Peaks / Poor Resolution | Matrix concentration too high; cluster formation or "sweet spot" heterogeneity. | Dilute matrix to 5-7 mg/mL . Try re-crystallization with MeOH. |

| High Chemical Noise (Matrix Adducts) | Excessive laser power or matrix clusters dominating low mass range (<800 Da). | Reduce laser power. Use 10 mg/mL and deflect masses <500 Da. |

| Sodium/Potassium Adducts ( | Salt contamination in sample; 2,5-DHNP tolerance limit reached. | Desalt sample (ZipTip C18). Add 10 mM Ammonium Citrate to matrix. |

Comparative Performance (General Guidelines)

| Feature | CHCA (Standard) | 2,5-DHNP (Target) |

| Preferred Mass Range | 700 - 3000 Da | 700 - 4000 Da |

| Laser Energy Required | Low | Moderate |

| Salt Tolerance | Low | Moderate/High |

| Internal Energy | High ("Hot") | Low ("Cool") |

References

-

Hillenkamp, F., & Karas, M. (2007). Matrix-Assisted Laser Desorption/Ionization: An Overview. Methods in Molecular Biology.

-

Context: Foundational principles of matrix selection and the role of aromatic absorption.[1]

-

-

Beavis, R. C., & Chait, B. T. (1996). Matrix-assisted laser desorption ionization mass-spectrometry of proteins.[2][3][4][5][6][7] Methods in Enzymology.

- Context: Establishes the "Dried Droplet" protocol and solvent standards (ACN/TFA) used in this guide.

-

Knochenmuss, R. (2006). Ion formation mechanisms in UV-MALDI. Analyst.[6][8][9]

- Context: Explains the proton transfer thermodynamics relevant to acidic m

-

Sigma-Aldrich / Merck. (n.d.). MALDI Matrix Selection Guide.

- Context: General reference for solvent systems and concentration ranges for aromatic m

Disclaimer: 2,5-Dihydroxy-3-nitropyridine is a specialized chemical. Ensure you are not confusing it with 2,5-Dihydroxybenzoic acid (2,5-DHB) or 2,5-Dihydroxyacetophenone (2,5-DHAP). If using this specific nitro-pyridine derivative, always perform the concentration ladder test described above.

Sources

- 1. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2,5-二羟基苯甲酸 suitable for matrix substance for MALDI-MS, ≥99.5% (HPLC), Ultra pure | Sigma-Aldrich [sigmaaldrich.com]

Advanced Small Molecule Profiling & Imaging using Nitropyridine-Based MALDI Matrices

Executive Summary

In pharmaceutical discovery and metabolomics, Matrix-Assisted Laser Desorption/Ionization (MALDI) has historically struggled with the "low mass region" (<500 Da). Traditional matrices like

This guide details the application of Nitropyridine-based matrices , specifically 2-(2-aminoethylamino)-5-nitropyridine (AAN) and the novel 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) . These matrices offer a "silent background" and high ionization efficiency, enabling robust quantitation and imaging of small molecules in both negative and positive ion modes.

Matrix Selection & Mechanism

The choice of nitropyridine derivative depends strictly on the target analyte's polarity and chemical nature. Unlike CHCA (a proton donor), nitropyridines often act via electron transfer or proton abstraction mechanisms.

The "Proton Sponge" Mechanism (Negative Mode)

Matrix: 2-(2-aminoethylamino)-5-nitropyridine (AAN) Target: Acidic lipids (Phosphatidylinositols, Phosphatidylserines), acidic metabolites.

AAN possesses a basic amine tail.[1] Upon laser irradiation, it acts as a "proton sponge," abstracting a proton from the analyte. This is distinct from the typical deprotonation seen with acidic matrices, leading to higher sensitivity for lipids that are difficult to ionize in positive mode.

The Electron-Deficient Mechanism (Positive Mode)

Matrix: 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) Target: Drugs, endogenous metabolites, neurotransmitters.

HNTP contains strong electron-withdrawing groups (-NO2, -CF3). These groups stabilize the matrix crystalline lattice against sublimation (vacuum stability) and facilitate ionization pathways that minimize cluster formation, leaving the low-mass spectrum clean.

Mechanistic Workflow Diagram

Figure 1: Dual-mode ionization mechanism of nitropyridine derivatives. AAN facilitates negative ion formation via proton abstraction, while HNTP supports positive ionization with minimal background interference.

Experimental Protocols

Protocol A: Negative Mode Lipidomics with AAN

Objective: Profiling phospholipids in biological extracts without matrix interference.

Materials

-

Matrix: 2-(2-aminoethylamino)-5-nitropyridine (AAN) (High purity >98%).

-

Solvent: 50:50 Acetonitrile:Water (v/v).[2] Note: Avoid TFA as it neutralizes the basicity of AAN.

-

Target Plate: Polished Steel or Indium Tin Oxide (ITO) coated slides.

Step-by-Step Procedure

-

Matrix Solution Preparation:

-

Weigh 5.0 mg of AAN.

-

Dissolve in 1 mL of 50:50 ACN:H2O.

-

Critical Step: Sonicate for 10 minutes. AAN can be stubborn to dissolve; ensure no visible particulates remain.

-

-

Sample Deposition (Double-Layer Method):

-

Layer 1: Deposit 0.5 µL of matrix solution onto the target spot. Allow to air dry.

-

Layer 2: Mix analyte solution 1:1 with the matrix solution.[2] Deposit 0.5 µL of this mixture on top of the first crystal layer.

-

-

Drying:

-

Allow to dry at room temperature. AAN forms small, homogeneous crystals, often appearing slightly yellow/orange.

-

-

Analysis:

-

Set Polarity to Negative .

-

Laser Power: Start at 40% of the threshold used for DHB. AAN absorbs UV strongly; excessive power will cause fragmentation.

-

Protocol B: Positive Mode Drug Imaging with HNTP

Objective: Quantitation/Imaging of small molecule drugs (e.g., Donepezil, Anticancer agents) in tissue or biofluids.

Materials

-

Matrix: 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP).[3]

-

Solvent: 70:30 Acetonitrile:Water (v/v) with 0.1% Formic Acid.

-

Sprayer: Automated sprayer (e.g., TM-Sprayer) or airbrush for imaging.

Step-by-Step Procedure

-

Matrix Solution Preparation:

-

Prepare a 10 mg/mL solution of HNTP in the solvent mixture.

-

Vortex for 1 minute.

-

-

Tissue/Sample Preparation:

-

Thaw tissue sections (10-12 µm thickness) onto ITO slides.

-

Desiccate for 15 minutes in a vacuum chamber.

-

-

Matrix Application (Spraying):

-

Flow rate: 0.1 mL/min.

-

Temperature: 80°C (Nozzle temp) to ensure rapid solvent evaporation and micro-crystal formation.

-

Apply 8–10 passes to ensure coverage without delocalization.

-

-

Analysis:

-

Set Polarity to Positive .

-

Mass Range: 50–1000 Da.

-

Observation: You should observe a distinct lack of matrix clusters in the 100–400 Da range, unlike CHCA which dominates this region.

-

Data Interpretation & Comparison

The following table contrasts the performance of Nitropyridine matrices against industry standards for small molecule applications.

| Feature | CHCA (Standard) | AAN (Nitropyridine) | HNTP (Nitropyridine) |

| Primary Polarity | Positive | Negative | Positive |

| Low Mass Noise (<500 Da) | High (Dominant clusters) | Very Low | Ultra Low |

| Vacuum Stability | Moderate | High | Excellent (Due to -CF3) |

| Analyte Type | Peptides, Proteins | Lipids (PE, PI, PS) | Drugs, Metabolites |

| Spatial Resolution | 20–50 µm | 10–20 µm | <10 µm (Micro-crystals) |

Comparative Workflow Diagram

Figure 2: Comparison of spectral outcomes. The Nitropyridine workflow eliminates the "chemical noise" barrier common in CHCA workflows.

Troubleshooting & Optimization

Vacuum Sublimation

-

Issue: Signal intensity drops rapidly over time in the source.

-

Cause: Some nitropyridine derivatives (like pure 2-nitropyridine) are volatile.

-

Solution: Use HNTP or AAN derivatives which have higher melting points. If using volatile matrices is unavoidable, analyze immediately after loading or use a "sandwich" method with a gold coating.

"Sweet Spot" Phenomenon

-

Issue: Signal is only found on specific points of the spot.

-

Cause: Heterogeneous crystallization.

-

Solution: AAN tends to form very homogeneous spots naturally. For HNTP, ensure rapid drying or use the recrystallization method : apply a nanoliter of ethanol over the dried spot to re-dissolve and re-crystallize instantly.

Laser Fluence

-

Note: Nitropyridines have different UV absorption cross-sections than CHCA.

-

Action: Always start laser power 20% lower than standard peptide settings. High power can induce in-source decay (ISD) of fragile metabolites.

References

-

Comparison of AAN for Negative Mode Lipidomics Title: 2-(2-Aminoethylamino)-5-nitropyridine as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids.[1] Source: Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]

-

Novel HNTP Matrix for Positive Mode Imaging Title: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites.[3] Source: Analytical Chemistry (ACS / NIH). URL:[Link]

-

General Small Molecule MALDI Strategies Title: MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Source: NIH / PubMed Central. URL:[Link]

Sources

- 1. 2-(2-aminoethylamino)-5-nitropyridine as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 3. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 2,5-Dihydroxy-3-nitropyridine for post-source decay (PSD) analysis

Executive Summary

This application note details the protocol for utilizing 2,5-Dihydroxy-3-nitropyridine (2,5-DH-3-NP) as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, specifically optimized for Post-Source Decay (PSD) analysis.

While 2,5-Dihydroxybenzoic acid (DHB) and

Mechanism of Action

The efficacy of 2,5-DH-3-NP in PSD analysis stems from its specific molecular architecture, which governs the ionization and fragmentation physics.

-

Enhanced UV Absorption: The nitro group at the 3-position (

) acts as a strong chromophore, significantly increasing the molar absorptivity at standard MALDI laser wavelengths (337 nm -

Proton Transfer Efficiency: The hydroxyl groups at positions 2 and 5 are activated by the electron-withdrawing nature of the pyridine ring and the nitro group, increasing acidity (lower pKa). This facilitates efficient protonation of analytes (

formation) in positive ion mode.[1] -

Internal Energy Transfer (The "Hot" Matrix Effect): Unlike "cold" matrices (e.g., 2,5-DHB) that minimize fragmentation, 2,5-DH-3-NP imparts higher internal energy to the analyte ions during the desorption plume expansion. This excess energy is stored in vibrational modes, causing the ions to undergo unimolecular dissociation (metastable decay) as they travel through the field-free drift region. These fragments are then analyzed by the reflectron in PSD mode.[1]

Figure 1: Mechanistic workflow of PSD analysis using 2,5-DH-3-NP, highlighting the energy transfer pathway leading to metastable decay.[1]

Materials and Reagents

To ensure reproducibility, use analytical grade or higher purity reagents.

| Reagent | Specification | Purpose |

| 2,5-Dihydroxy-3-nitropyridine | >98% Purity (HPLC) | MALDI Matrix |

| Acetonitrile (ACN) | LC-MS Grade | Solvent (Organic phase) |

| Trifluoroacetic Acid (TFA) | Sequencing Grade | Ionization agent / Acidifier |

| Deionized Water | 18.2 MΩ[1]·cm (Milli-Q) | Solvent (Aqueous phase) |

| Peptide/Glycan Standards | e.g., Angiotensin II, Dextran | Calibration & QC |

| Ammonium Phosphate | 10 mM (Optional) | Adduct suppression (for glycans) |

Experimental Protocol

Matrix Solution Preparation

The solubility of nitropyridines can be lower than benzoic acid derivatives.[1] A high organic content is recommended.[1]

-

Weighing: Weigh 10.0 mg of 2,5-DH-3-NP .

-

Solvent Preparation: Prepare a TA50 solvent mixture:

-

Solubilization: Add 1.0 mL of TA50 solvent to the matrix powder.

-

Note: Vortex vigorously for 1-2 minutes. If the matrix does not fully dissolve, sonicate for 5 minutes at room temperature. A saturated solution is acceptable; centrifuge briefly and use the supernatant if precipitate remains.[1]

-

-

Storage: Protect from light (nitro compounds are photosensitive).[1] Use fresh daily for optimal PSD performance.

Sample Preparation (Dried Droplet Method)

-

Analyte Solution: Dissolve the analyte (peptide/glycan) in 0.1% TFA (aq) to a concentration of 1–10 pmol/µL .

-

Mixing: In a microcentrifuge tube, mix the Analyte Solution and Matrix Solution in a 1:1 ratio (e.g., 5 µL Analyte + 5 µL Matrix).

-

Deposition: Pipette 0.5–1.0 µL of the mixture onto a clean MALDI target plate (Ground Steel or Polished Steel).

-

Crystallization: Allow to air dry at room temperature.

PSD Data Acquisition

-

Instrument Mode: Set the MALDI-TOF instrument to Reflectron Positive Mode .

-

Ion Gate: Select the precursor mass (Parent Ion) with a gating width of ± 1–2% (e.g., for m/z 1000, set gate width to ± 10-20 Da) to isolate the species of interest.

-

Laser Power: